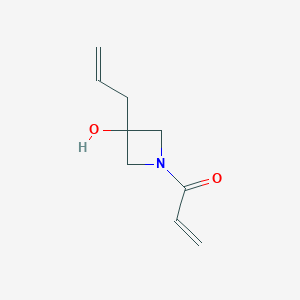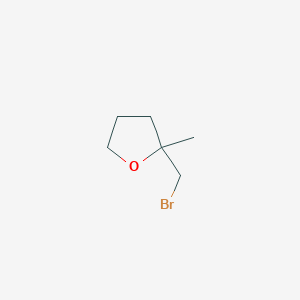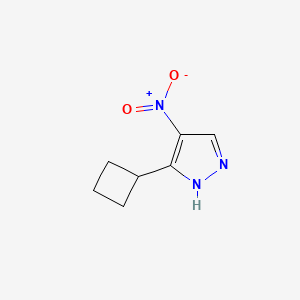![molecular formula C25H26N2O6S B2359332 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine CAS No. 670272-25-0](/img/structure/B2359332.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine is a synthetic compound that belongs to the class of sulfonylpiperazines. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis of Novel Compounds and Receptor Antagonism
- Adenosine A2B Receptor Antagonists : A study developed potent adenosine A2B receptor antagonists starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. The research led to the creation of sulfonamides using a novel method due to the poor yield of standard reactions. The most active compound identified was PSB-601, which showed significant selectivity and potency at the A2B receptor, indicating its potential for therapeutic applications in diseases where adenosine A2B receptor plays a role (Luo Yan et al., 2006).
Cytotoxic Activities Against Cancer Cells
- Benzhydrylpiperazine Derivatives : Research into the synthesis of benzhydrylpiperazine derivatives has shown variable cytotoxic activities against different cancer cell lines, including hepatocellular, breast, and colorectal cancers. This study highlights the potential of such compounds in developing new anticancer therapies, with benzamide derivatives displaying high cytotoxic activity (E. E. Gurdal et al., 2013).
Novel Synthesis Methods and Compound Evaluation
- Julia-Kocienski Olefination : A study reported the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, showcasing a method to create highly selective and potent compounds. This research contributes to the field of organic chemistry by providing new pathways for compound synthesis with potential applications in medicinal chemistry (D. A. Alonso et al., 2005).
Microbial Degradation of Antibiotics
- Microbial Strategy to Eliminate Sulfonamide Antibiotics : Investigating the degradation of sulfamethoxazole by Microbacterium sp. strain BR1, researchers discovered an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This study provides insights into microbial capabilities to degrade persistent sulfonamide antibiotics, potentially informing environmental remediation strategies (B. Ricken et al., 2013).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-22-4-2-3-5-24(22)33-20-7-9-21(10-8-20)34(28,29)27-14-12-26(13-15-27)17-19-6-11-23-25(16-19)32-18-31-23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRQQOYUOAJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2359261.png)
![9-benzyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2359262.png)



![3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359268.png)


![2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2359271.png)